Asphodelin

Description

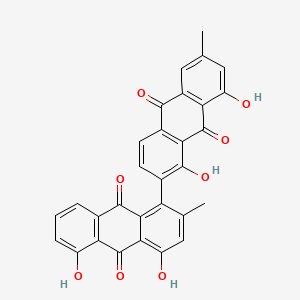

Structure

3D Structure

Properties

CAS No. |

51419-55-7 |

|---|---|

Molecular Formula |

C30H18O8 |

Molecular Weight |

506.5 g/mol |

IUPAC Name |

1-(1,8-dihydroxy-6-methyl-9,10-dioxoanthracen-2-yl)-4,5-dihydroxy-2-methylanthracene-9,10-dione |

InChI |

InChI=1S/C30H18O8/c1-11-8-16-22(18(32)9-11)29(37)23-15(26(16)34)7-6-14(27(23)35)20-12(2)10-19(33)24-25(20)28(36)13-4-3-5-17(31)21(13)30(24)38/h3-10,31-33,35H,1-2H3 |

InChI Key |

BXWGUDGILDGCGB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3O)C4=C5C(=C(C=C4C)O)C(=O)C6=C(C5=O)C=CC=C6O |

Origin of Product |

United States |

Botanical Origin and Occurrence of Asphodelin

The compound Asphodelin has been identified in yellow-flowering species of the genus Asphodeline, which belongs to the family Asphodelaceae. dergipark.org.trimrpress.com This genus is widespread in the Mediterranean region and the Middle East. tandfonline.com Phytochemical investigations have confirmed the presence of this compound in the roots of several species, including Asphodeline liburnica and Asphodeline lutea. dergipark.org.tr

Asphodeline liburnica, commonly known as the Liburne asphodel, is an upright, clump-forming perennial native to the Mediterranean Basin and the Balkan Peninsula. picturethisai.comrhs.org.uk It thrives in temperate regions, extending into parts of Southeastern Europe and the Eastern Mediterranean. picturethisai.com The plant is characterized by slender stems, needle-like grey-green leaves, and spikes of pale yellow, star-shaped flowers that notably open in the mid-afternoon. picturethisai.combethchatto.co.uk

Chemical analysis of the roots of A. liburnica has confirmed the presence of this compound. dergipark.org.tr It co-occurs with a suite of other anthracene (B1667546) derivatives, flavonoids, and a phenolic acid. A study of Turkish specimens identified the following compounds in the roots dergipark.org.tr:

Anthracene Derivatives: this compound, Aloe-emodin (B1665711), Chrysophanol (B1684469), Isochrysophanol, Physcion (B1677767), and Rhein.

Flavonoids: Apigenin and Luteolin.

Phenolic Acid: Chlorogenic acid.

In a separate analysis, Chrysophanol was detected as the major anthraquinone (B42736) in the roots of A. liburnica. researchgate.net

Asphodeline lutea, also known as King's Spear or Yellow Asphodel, is a perennial plant native to southeastern Europe, northern Africa, the Caucasus, and the Levant. wikipedia.org It typically grows in dry grasslands and rocky, stony areas. researchgate.net The plant features a clump of grassy, gray-green leaves from which a tall stalk rises, bearing a dense raceme of fragrant, bright yellow flowers. missouribotanicalgarden.org

Similar to A. liburnica, the compound this compound has been definitively identified in the roots of A. lutea. dergipark.org.tr The same study confirmed the presence of the same group of six anthracene derivatives (including this compound), two flavonoids, and chlorogenic acid in its roots. dergipark.org.tr Other research corroborates that the genus Asphodeline is characterized by 1,8-dihydroxyanthraquinones based on a chrysophanol unit. researchgate.net Chrysophanol is often reported as the dominant anthraquinone derivative in A. lutea. researchgate.net

Geographic and Environmental Factors Influencing Asphodelin Content

The concentration and chemical profile of secondary metabolites in plants, including compounds like Asphodelin, are not static. They are known to be significantly influenced by a variety of external factors. mdpi.com Variations in geographic location, environmental conditions (such as temperature and hours of sunlight), and edaphic factors (soil composition and climate) can lead to notable qualitative and quantitative differences in a plant's phytochemical makeup. mdpi.comnih.gov

While specific studies quantifying the impact of these factors on this compound content are limited, research on Asphodeline and related species demonstrates this principle. A study of A. lutea collected from three different locations in Italy revealed that the phenolic profile and heavy metal composition varied between the specimens. nih.gov This highlights that the growing location can alter the plant's chemical characteristics. nih.gov It is generally accepted that factors such as harvest time, light conditions, and fertilization levels can significantly affect the accumulation of compounds like flavonoids and anthraquinones. nih.gov

Anatomical Distribution of Asphodelin Within Plant Tissues

Traditional Extraction Techniques

Traditional extraction methods are widely used due to their simplicity, cost-effectiveness, and accessibility. These techniques typically involve the use of solvents to dissolve and extract the desired compounds from the plant material.

Maceration is a process where the comminuted plant material is soaked in a solvent at room temperature for a specified period with occasional agitation. This allows the solvent to penetrate the plant cells and dissolve the soluble compounds. Maceration with hydroethanolic mixtures (ethanol/water) or methanol (B129727) has been employed for the extraction of compounds, including anthraquinones, from Asphodelus species mdpi.comresearchgate.netnih.gov. For instance, dried plant samples have been extracted using maceration with 70% ethanol (B145695) under agitation for multiple 24-hour periods mdpi.comnih.gov. Cold maceration with methanol has also been used for extracting active principles from the leaves of Asphodelus microcarpus researchgate.net.

Percolation is a continuous process where the solvent flows slowly through a column packed with the plant material. This method ensures that the solvent is constantly in contact with fresh plant material, leading to more efficient extraction compared to simple maceration. Percolation with 70% methanol has been used for the exhaustive extraction of powdered seeds of Asphodelus microcarpus phcog.com. The solvent passes through the material, and the extract is collected at the bottom.

Decoction involves boiling the plant material in water for a set duration. This method is typically used for extracting thermostable, water-soluble compounds. While the search results mention the use of aqueous solutions and extracts in traditional medicine nih.gov, specific details on decoction for this compound extraction were not prominently featured in the provided snippets focused on isolation methodologies.

Reflux extraction is a solid-liquid extraction method where the solvent is heated to its boiling point, vaporized, and then condensed back into the extraction flask containing the plant material. This continuous process allows for extraction at elevated temperatures without solvent loss. Reflux extraction is considered practical, efficient, and cost-effective in the plant industry dergipark.org.tr. While described as a method similar to Soxhlet extraction, specific examples of reflux extraction solely for this compound were not detailed in the provided search results, although it is a general traditional method for extracting plant compounds dergipark.org.tr.

Soxhlet extraction is an automated form of reflux extraction that allows for continuous extraction with a fresh portion of solvent. The solvent is heated, vaporizes, condenses in a thimble containing the plant material, and then siphons back into the boiling flask, carrying the extracted compounds. Soxhlet extraction has been successfully employed for obtaining this compound from Asphodelus species. For example, this compound and microcarpin (B15126400) were obtained by Soxhlet extraction of the tubers of Asphodelus microcarpus using ethyl acetate (B1210297) csic.esfao.org. Extraction of anthracene (B1667546) derivatives, including this compound, from the roots of yellow flowering Asphodeline species has also been performed using ethanol in a Soxhlet apparatus dergipark.org.trindexcopernicus.com. Methanol has also been used as a solvent for Soxhlet extraction of dried underground parts of Asphodelus aestivus ijper.org.

Here is a summary of some traditional extraction parameters:

| Method | Plant Part(s) | Solvent(s) | Conditions | Reference |

| Maceration | Root tubers | Ethanol/Water (70%) | Room temperature, agitation, 3x 24 h each | mdpi.com |

| Maceration | Leaves | Methanol (cold) | Room temperature | researchgate.net |

| Maceration | Plant material | Ethanol (70%) | Room temperature, 3x 10 L | nih.gov |

| Percolation | Seeds | Methanol (70%) | Exhaustive extraction | phcog.com |

| Soxhlet | Tubers | Ethyl acetate | Extraction | csic.esfao.org |

| Soxhlet | Roots | Ethanol | Extraction | dergipark.org.trindexcopernicus.com |

| Soxhlet | Underground parts | Methanol | 48 hours | ijper.org |

| Hot Extraction | Aerial parts | Methanol (hot) | 4 x 4 L | tandfonline.com |

Solvent Systems for this compound Extraction Optimization

The choice of solvent system is a critical factor in optimizing the extraction yield and selectivity of this compound and other compounds from plant material. Different solvents have varying polarities, which affect their ability to dissolve specific compounds.

For the extraction of powdered Asphodeline lutea and Asphodelus microcarpus using UAE, water, methanol, and ethanol have been used as solvents. impactfactor.orgresearchgate.net Another study on Asphodelus tenuifolius used an 80% ethanol aqueous solution for extraction. nih.gov The polarity of the solvent influences the type and amount of compounds extracted. ijtsrd.com Water extract of Asphodelus aestivus roots showed minor residues of chemical profiles, indicating that water may not be a suitable solvent for extracting secondary metabolites from this plant part. ppu.edu

Research on optimizing extraction methods often involves evaluating different solvent types and concentrations, along with other parameters like time, temperature, and solid-to-liquid ratio, to maximize the yield of desired compounds. ppu.edu For example, studies on the extraction of polyphenols from other plant sources have investigated water-ethanol mixtures at varying concentrations. researchgate.net

Fractionation and Purification Strategies for this compound and its Derivatives

Following the initial extraction, fractionation and purification techniques are employed to isolate this compound and its derivatives from the crude extract and separate them from other co-extracted compounds. These strategies often involve chromatographic methods based on the physical and chemical properties of the compounds.

Chromatographic techniques are commonly used for the isolation and purification of this compound and other related compounds such as anthracene derivatives and flavonoids from Asphodeline species. dergipark.org.tr Column chromatography and preparative thin layer chromatography (TLC) have been utilized for the purification of anthracene derivatives, flavonoids, and phenolic acid compounds from the roots of Asphodeline species. dergipark.org.tr

In one study, an ether extract obtained from the methanol extraction of Asphodelus fistulosus aerial parts was fractionated over silica (B1680970) gel using a gradient of petroleum ether with increasing percentages of ethyl acetate. tandfonline.com The effluent was monitored by TLC. tandfonline.com this compound was isolated as dark red prisms using this method. tandfonline.com

Another approach involved the purification of compounds from Aloe megalacantha extract using column chromatography with an increasing gradient of ethyl acetate in petroleum ether, which yielded this compound. mdpi.com Further purification steps can involve techniques like gel chromatography on Sephadex LH-20. mdpi.com

Bioassay-guided fractionation, where fractions are tested for biological activity to direct the purification process, has also been employed in the isolation of this compound and other compounds from Asphodelus microcarpus. ebi.ac.ukthieme-connect.comdiva-portal.orgnih.gov

Various chromatographic techniques, including flash and column chromatography using silica gel, Sephadex LH-20, recycling preparative HPLC, and preparative TLC, have been used in the purification of compounds from plant extracts. researchgate.net Vacuum liquid chromatography (VLC) is also a common choice for fractionating crude extracts and isolation due to its simplicity and high sample capacity. researchgate.net Normal phase preparative HPLC has been used to isolate polyphenol derivatives from Asphodelus tenuifolius butanol extract. researchgate.net

Below is a table summarizing some extraction yields reported for Asphodelus tenuifolius seed oils using different methods:

| Extraction Method | Yield (%) | Plant Material | Reference |

| Soxhlet Extraction (SE) | 21.97 ± 0.01 | Asphodelus tenuifolius seeds | researchgate.netresearchgate.net |

| Microwave-Assisted Extraction (MAE) | 19.28 ± 0.13 | Asphodelus tenuifolius seeds | researchgate.netresearchgate.net |

| Ultrasound-Assisted Extraction (UAE) | 16.5 ± 0.1 | Asphodelus tenuifolius seeds | researchgate.netresearchgate.net |

Structural Characterization and Elucidation of Asphodelin and Its Analogues

Advanced Spectroscopic Analysis

Spectroscopic techniques are fundamental in the structural elucidation of complex natural products like Asphodelin. These methods probe the interaction of the molecule with electromagnetic radiation, yielding characteristic spectra that can be interpreted to deduce structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is a powerful tool for determining the complete structure of organic molecules by providing information about the hydrogen and carbon frameworks and their connectivity semanticscholar.orgtjnpr.org. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of signals and the elucidation of coupling patterns.

For this compound, 1H NMR spectra typically show signals characteristic of aromatic protons, methyl groups, and hydroxyl protons, which are indicative of its anthraquinone (B42736) structure tandfonline.comnih.gov. The chemical shifts and coupling constants provide insights into the substitution pattern of the aromatic rings tandfonline.com. For instance, specific doublets and triplets in the aromatic region can be assigned to ortho- and meta-coupled protons tandfonline.com.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing correlations between protons and carbons, including those separated by multiple bonds semanticscholar.orgresearchgate.net. HMBC correlations, in particular, can confirm the positions of substituents and the linkage between the two anthraquinone units in bianthraquinones like this compound nih.gov. NOE (Nuclear Overhauser Effect) measurements can also be used to determine internuclear distances and confirm the relative stereochemistry of certain groups tandfonline.com.

Specific NMR data reported for this compound (compound 2) in DMSO-d6 include characteristic proton signals in the aromatic region tandfonline.com. For example, a singlet at δ 7.29 ppm was assigned to H-2, while an AB system at δ 7.37 (d, J = 8 Hz) and 7.94 (d, J = 8 Hz) was assigned to ortho-coupled protons at C-6' and C-5', respectively tandfonline.com. Meta-coupled protons at C-2' and C-4' were observed at δ 7.10 (d, J = 2 Hz) and 7.69 (d, J = 2 Hz) tandfonline.com.

NMR data for Asphodoside A, an analogue of this compound, in pyridin-d5, showed 35 carbon signals in its 13C NMR spectrum, including signals for methyl groups and carbonyl carbons, supporting its anthraquinone-oxoanthrone structure nih.gov. The 1H NMR spectrum of Asphodoside A showed signals for a chrysophanol (B1684469) moiety and an anomeric proton at δ 3.90 (d, J = 9.2 Hz), suggesting a β configuration for the sugar moiety nih.gov. HMBC correlations from the anomeric proton to C-10' provided evidence for the C-glycosidic linkage nih.gov.

Mass Spectrometry (MS) (e.g., LC-ESI/MS, HPLC-DAD-ESI/MS, HRESIMS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can help in determining its elemental composition and structural subunits elsevier.comrna-seqblog.comvirginia.edu. Various ionization techniques are coupled with mass analyzers to study natural products.

Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) coupled with liquid chromatography (LC) or high-performance liquid chromatography (HPLC) are commonly used for analyzing natural product mixtures and obtaining accurate mass measurements mdpi.comgrafiati.combibliotekanauki.plicm.edu.pl. LC-ESI/MS and HPLC-DAD-ESI/MS allow for the separation of components in a mixture before they enter the mass spectrometer, enabling the analysis of individual compounds tandfonline.comujpronline.com. The diode-array detector (DAD) in HPLC-DAD-ESI/MS provides UV-Vis spectra of the separated compounds tandfonline.com.

For this compound, ESI-MS has been reported to show a deprotonated molecular ion at m/z 505 [M-H]-, with fragments at m/z 488, 460, and 253 mdpi.com. These fragmentation ions can correspond to the loss of functional groups or the cleavage of the bianthraquinone linkage mdpi.com. HREIMS of Asphodoside A showed an [M-H]- ion at m/z 639.1301, consistent with the molecular formula C35H27O12 nih.gov.

Mass spectrometry data for some this compound analogues include:

10,7′-bichrysophanol (chrysalodin): m/z 523 [M-H]- with fragments at m/z 269 and 253 mdpi.com.

10-(chrysophanol-7′-yl)-10-hydroxychrysophanol-9-anthrone: m/z 507 [M-H]- with fragments at m/z 490 and 253 mdpi.com.

Chrysophanol: m/z 253 [M-H]- mdpi.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds with conjugated systems, such as the anthraquinone core of this compound ijarst.infrontiersin.orgresearchgate.nettcichemicals.comnist.gov. The UV-Vis spectrum shows absorption maxima (λmax) at specific wavelengths that are characteristic of the chromophores present.

UV-Vis data for some this compound analogues include:

7′-(chrysophanol-4-yl)-chrysophanol-10′-C-beta-D-xylopyranosyl-anthrone: λmax (CH3CN) 255, 288 (shoulder), 366, 428 nm mdpi.com.

10,7′-bichrysophanol (chrysalodin): λmax (CH3CN) 262, 292 (shoulder), 388, 432 nm mdpi.com.

10-(chrysophanol-7′-yl)-10-hydroxychrysophanol-9-anthrone: λmax (CH3CN) 262, 292 (shoulder), 388, 434 nm mdpi.com.

Chrysophanol: λmax (CH3CN) 256, 288 (shoulder), 429 nm mdpi.com.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by analyzing the vibrational modes of its chemical bonds ijarst.innist.govchemistrytalk.orgresearchgate.net. Characteristic absorption bands in the IR spectrum correspond to specific functional groups like hydroxyl (O-H), carbonyl (C=O), and aromatic C-H stretches.

The IR spectrum of this compound shows absorption bands indicative of hydroxyl groups and carbonyl groups. For this compound, characteristic IR bands (KBr) have been reported at approximately 3490 cm-1 (O-H stretching), 1680 cm-1 (non-chelated C=O stretching), and 1630 cm-1 (chelated C=O stretching) tandfonline.com. The presence of both non-chelated and chelated carbonyl groups is consistent with the anthraquinone structure, where hydroxyl groups can form intramolecular hydrogen bonds with adjacent carbonyls tandfonline.com. Other bands in the fingerprint region (below 1500 cm-1) provide further structural details tandfonline.com.

IR data for some this compound analogues include:

Desoxyerythrolaccin: IR (KBr) µmax 3445 (OH), 1675 (non-chelated CO), 1630 (chelated CO) cm-1 tandfonline.com.

this compound 10'-anthron: IR (KBr) µmax 3480 (OH), 1675 (non-chelated CO), 1630 (chelated CO), 1612 (chelated CO) cm-1 tandfonline.com.

Chromatographic Separation Techniques for Compound Identification

Chromatographic techniques are essential for separating complex mixtures of natural products, allowing for the isolation and subsequent spectroscopic analysis of individual compounds ujpronline.comijarst.in.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the preliminary separation, visualization, and identification of compounds in a mixture ujpronline.comijarst.inresearchgate.net. It is often used to monitor the progress of purification steps and to compare the retention behavior of unknown compounds with that of known standards tandfonline.comujpronline.com.

In the context of this compound and its analogues, TLC is frequently used to analyze plant extracts and fractions obtained during the isolation process tandfonline.comcapes.gov.bruonbi.ac.ke. Different solvent systems and stationary phases (commonly silica (B1680970) gel) are employed to achieve optimal separation tandfonline.comujpronline.com. Compounds are visualized using UV light or by spraying with suitable detection reagents tandfonline.com.

For this compound, TLC analysis on silica gel using a solvent system of petroleum ether-ethyl acetate (B1210297) (7:3) has been reported, with an Rf value of 0.75 tandfonline.com. Comparative TLC analysis of root extracts from various Aloe species has shown this compound to be a widely distributed compound capes.gov.bruonbi.ac.ke.

Data Tables

| Spectroscopic Technique | This compound Data (Examples) | Reference |

| 1H NMR (DMSO-d6) | δ 7.29 (1H, s, H-2), δ 7.37 (1H, d, J=8 Hz, H-6'), δ 7.94 (1H, d, J=8 Hz, H-5') | tandfonline.com |

| MS (ESI) | m/z 505 [M-H]- | mdpi.com |

| UV-Vis (CH3CN) | λmax 260, 290sh, 434 nm | mdpi.com |

| IR (KBr) | µmax 3490 (OH), 1680 (non-chelated C=O), 1630 (chelated C=O) cm-1 | tandfonline.com |

| TLC (Silica gel, Petroleum ether-Ethyl acetate 7:3) | Rf 0.75 | tandfonline.com |

| Spectroscopic Technique | Asphodoside A Data (Examples) | Reference |

| 13C NMR | 35 carbon signals, including methyl and carbonyl carbons | nih.gov |

| 1H NMR | Anomeric proton at δ 3.90 (1H, d, J=9.2 Hz) | nih.gov |

| HREIMS | m/z 639.1301 [M-H]- (calcd. for C35H27O12, 639.1322) | nih.gov |

| This compound Analogues Data (Examples) | UV-Vis (CH3CN) Data (λmax in nm) | MS Data (m/z) | PubChem CID | Reference |

| 7′-(chrysophanol-4-yl)-chrysophanol-10′-C-beta-D-xylopyranosyl-anthrone | 255, 288sh, 366, 428 | 625 [M + H]+ | 102153707 | mdpi.com |

| 10,7′-bichrysophanol (Chrysalodin) | 262, 292sh, 388, 432 | 523 [M-H]- | 13940829 | mdpi.com |

| 10-(chrysophanol-7′-yl)-10-hydroxychrysophanol-9-anthrone | 262, 292sh, 388, 434 | 507 [M-H]- | 14584824 | mdpi.com |

| Chrysophanol | 256, 288sh, 429 | 253 [M-H]- | 10208 | mdpi.com |

| This compound A (Arylcoumarin) | - | - | 54679752 | wikipedia.org |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of non-volatile and semi-volatile compounds, including those found in Asphodelus species. HPLC, often coupled with detectors such as UV/DAD (Photodiode Array Detector) and ESI/MS (Electrospray Ionization Mass Spectrometry), is instrumental in the phytochemical profiling of these plants. This hyphenated technique allows for the separation of various compounds based on their polarity and interaction with the stationary phase, while the detectors provide information on their UV absorption spectra, molecular weight, and fragmentation patterns. mdpi.commdpi.commdpi.cominsa.pt

HPLC analysis of Asphodelus extracts has facilitated the detection and tentative identification of numerous phenolic compounds. mdpi.com For instance, LC-ESI/MS analysis of Asphodelus tenuifolius extracts has revealed the presence of over 17 major peaks, indicating a diverse chemical composition. mdpi.com Studies have utilized HPLC coupled with UV/DAD and ESI/MS for the rapid and reliable detection of various compounds, including terpenoids, phenolic acids, flavonoids, and anthracene (B1667546) derivatives, in Asphodelus bento-rainhae and Asphodelus macrocarpus leaf extracts. insa.ptnih.gov The identification of compounds is often achieved by comparing their retention times, UV spectra, and mass fragmentation data with those of authentic standards or literature data. insa.ptnih.gov

Interactive Table 1: Tentatively Identified Compounds in Asphodelus tenuifolius Extract by LC-ESI/MS

| Peak | Retention Time (Rt) | m/z (Negative Mode) | Molecular Weight (Calculated) | Molecular Formula (Deduced) | Tentative Identification |

| 1 | - | - | - | - | Apigenin-7-O-glucoside |

| 3 | - | - | - | - | Tamgermanetin |

| 5 | - | - | - | - | Luteolin |

| 6 | - | - | - | - | Apigenin |

| 7 | - | - | - | - | Ramosin |

| 8 | - | - | - | - | Aloe-emodin (B1665711) |

| 10 | - | 639.0 researchgate.net | - | - | (P,10′S)-oxanthrone-10′-β-glucopyranosyl this compound mdpi.com |

| 12 | - | - | - | - | (M,10′S)-oxanthrone-10′-β-glucopyranosyl this compound mdpi.comnih.gov |

| 13 | - | 639.0 researchgate.net | - | - | (10′R)-oxanthrone-10′-β-D-xylopyranoside this compound mdpi.comnih.gov |

| 14 | - | 639.0 researchgate.net | - | - | (10′S)-oxanthrone-10′-β-D-xylopyranoside this compound mdpi.comnih.gov |

| 15 | - | 639.0 researchgate.net | - | - | (10′S)-oxanthrone-10′-β-L-arabinopyranoside this compound mdpi.comnih.gov |

| 17 | - | - | - | - | Asphodeline nih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), is a valuable technique for the analysis of volatile and semi-volatile compounds. While HPLC is more commonly reported for the analysis of the relatively less volatile phenolic and anthraquinone derivatives found in Asphodelus species, GC-MS has been utilized for the analysis of essential oils and more volatile constituents. researchgate.netujpronline.comedulll.gr For example, GC-MS analysis of the essential oil from this compound lutea and Asphodelus microcarpus identified numerous compounds, including monoterpenes and hydrocarbons. researchgate.netedulll.gr Although this compound itself is not typically analyzed by GC due to its higher molecular weight and lower volatility compared to essential oil components, GC-MS remains relevant for a comprehensive analysis of the volatile chemical profile of Asphodelus species.

Identification of this compound and Related Chemical Classes

Phytochemical investigations of Asphodelus species have led to the identification of this compound and several other related chemical classes, including arylcoumarin glucosides, anthraquinone derivatives, flavonoids, and phenolic acids. mdpi.comnih.govnih.govmdpi.comnih.gov

Arylcoumarin Glucosides (e.g., this compound A 4'-O-beta-D-glucoside)

Arylcoumarin glucosides are a class of compounds found in Asphodelus species. This compound A 4'-O-beta-D-glucoside is an example of such a compound, isolated from Asphodelus microcarpus. acs.orgdiva-portal.orgnih.govnih.govacs.orgd-nb.infopreprints.orgacademicjournals.org Its structure has been determined through detailed spectroscopic analysis, including NMR techniques (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC) and High-Resolution Electron Ionization Mass Spectrometry (HREIMS). acs.org this compound A 4'-O-beta-D-glucoside is a glucoside of this compound A, an arylcoumarin aglycone. acs.orgdiva-portal.orgnih.gov The location of the glucose unit at the 4'-O position has been confirmed by HMBC spectroscopy, showing a correlation between the anomeric proton of the glucose and the C-4' of the aglycone. acs.org

Anthraquinone Derivatives (e.g., this compound 10'-anthrone)

Anthraquinone derivatives are prominent secondary metabolites in Asphodelus species, particularly in the roots. mdpi.comnih.govresearchgate.net this compound itself is characterized as a bichrysophanol, a type of anthraquinone derivative. mdpi.comphcog.com Other anthraquinone derivatives frequently identified include chrysophanol, aloe-emodin, physcion (B1677767), and emodin. mdpi.comphcog.comijprajournal.comdergipark.org.trresearchgate.net These compounds are often analyzed and identified using chromatographic methods like TLC and HPLC, with detection based on their characteristic colors and Rf values, as well as spectroscopic techniques. ijprajournal.comdergipark.org.tr this compound 10'-anthrone is another related compound, although specific detailed characterization data for "this compound 10'-anthrone" as a distinct compound were not as readily available as for this compound or this compound A glucoside in the search results. However, the presence of anthrone-C-glycosides related to this compound has been reported, such as (10′S)-oxanthrone-10′-β-glucopyranosyl this compound and (10′R/S)-oxanthrone-10′-β-D-xylopyranoside this compound, which are forms where an anthrone (B1665570) moiety is linked to this compound via a glycosidic bond. mdpi.comnih.govresearchgate.net

Interactive Table 2: Selected Anthraquinone Derivatives Found in Asphodelus Species

| Compound Name | PubChem CID | Occurrence (Example Species) |

| This compound | 182665 nih.gov | A. bento-rainhae, A. macrocarpus, A. aestivus, A. lutea, A. microcarpus mdpi.comphcog.comijprajournal.comdergipark.org.trresearchgate.net |

| Chrysophanol | 10208 mdpi.com | A. bento-rainhae, A. macrocarpus, A. aestivus, A. lutea, A. microcarpus mdpi.cominsa.ptmdpi.comphcog.comijprajournal.comdergipark.org.trresearchgate.net |

| Aloe-emodin | - | A. bento-rainhae, A. macrocarpus, A. aestivus, A. lutea, A. microcarpus insa.ptmdpi.comnih.govphcog.comijprajournal.comdergipark.org.tr |

| Physcion | - | A. aestivus, A. lutea, A. microcarpus phcog.comijprajournal.comdergipark.org.tr |

| Emodin | - | A. aestivus, A. microcarpus phcog.comijprajournal.comresearchgate.net |

| 10,7′-Bichrysophanol (Chrysalodin) | 13940829 mdpi.com | A. bento-rainhae, A. macrocarpus, A. microcarpus mdpi.comphcog.com |

Flavonoids and Phenolic Acids Co-occurring with this compound

Interactive Table 3: Selected Flavonoids and Phenolic Acids Found in Asphodelus Species

| Compound Name | PubChem CID | Occurrence (Example Species) |

| Luteolin | 5280445 | A. bento-rainhae, A. macrocarpus, A. aestivus, A. ramosus insa.ptnih.govnih.govedulll.grmdpi.comresearchgate.net |

| Apigenin | 5280443 | A. tenuifolius nih.gov |

| Rutin | 5280805 | A. aestivus ijprajournal.com |

| Quercetin | 5280343 | A. aestivus ijprajournal.com |

| Caffeic acid | 1794426 | A. bento-rainhae, A. macrocarpus, A. aestivus, A. ramosus mdpi.cominsa.ptnih.govedulll.grmdpi.comijprajournal.com |

| Chlorogenic acid | 1794427 | A. bento-rainhae, A. macrocarpus, A. aestivus, A. ramosus mdpi.cominsa.ptnih.govedulll.grmdpi.comijprajournal.com |

| Ferulic acid | 445858 | A. bento-rainhae, A. macrocarpus insa.ptnih.gov |

| p-Coumaric acid | 637544 | A. bento-rainhae, A. macrocarpus insa.ptnih.gov |

| Isoorientin | 5281804 | A. bento-rainhae, A. macrocarpus, A. aestivus, A. ramosus insa.ptnih.govmdpi.com |

| Isovitexin | 643971 | A. bento-rainhae, A. macrocarpus, A. aestivus, A. ramosus insa.ptnih.govmdpi.com |

| Diosmetin | 5281691 | A. bento-rainhae, A. macrocarpus insa.ptnih.gov |

| Neochlorogenic acid | 6475384 | A. bento-rainhae, A. macrocarpus insa.ptnih.gov |

Biosynthesis and Metabolic Pathways of Asphodelin

Elucidation of Biosynthetic Precursors

Anthraquinones, including Asphodelin, are synthesized in higher plants through different pathways, with precursors provided by routes such as the plastidic hemiterpenoid 2-C-methyl-D-erythritol 4-phosphate (MEP), mevalonate (B85504) (MVA), isochorismate synthase, and the polyketide pathway. researchgate.net The polyketide pathway, specifically involving acetyl-CoA and malonyl-CoA, is a primary route for the core anthraquinone (B42736) structure. researchgate.net Prechrysophanol has been identified as a potential direct progenitor of chrysophanol (B1684469), another anthraquinone found in Asphodelus species, which are known to contain this compound and other related compounds. researchgate.netids.ac.uk This suggests a potential link or shared initial steps in the biosynthetic routes of these anthraquinones within the genus.

Enzymatic Steps and Reaction Mechanisms in this compound Formation

The biosynthesis of anthraquinone glycosides, which are related to this compound, occurs via the polyketide pathway followed by glycosylation. researchgate.net While specific enzymatic steps directly leading to this compound have not been fully detailed in the provided search results, the general polyketide pathway involves a series of enzymatic reactions catalyzed by polyketide synthases (PKSs). nih.govnih.gov These enzymes are responsible for the stepwise condensation of acetyl-CoA and malonyl-CoA units, forming a poly-β-keto chain. researchgate.net Subsequent modifications, such as cyclization, aromatization, reduction, and hydroxylation, catalyzed by other enzymes, lead to the formation of the complex anthraquinone structure. smolecule.com For example, studies on the biosynthesis of aspinolides, another class of polyketide-derived metabolites, have identified specific PKS genes (asp1 and asp2) required for the formation of their characteristic structure. nih.govnih.gov This highlights the crucial role of specific enzymes in determining the final product of a polyketide pathway.

Genetic and Molecular Regulation of this compound Biosynthesis

The genetic and molecular regulation of secondary metabolite biosynthesis, including anthraquinones, is a complex process involving various regulatory elements. While specific details for this compound are limited in the search results, studies on the regulation of other mycotoxin biosynthesis pathways in fungi, which also involve polyketides, indicate the involvement of pathway-specific regulators, global regulators, and epigenetic modification. mdpi.com For instance, Zn(II)₂Cys₆ transcription factors have been identified as pathway-specific regulators in the biosynthesis of aflatoxins and patulin. mdpi.com These transcription factors can bind to genes within the biosynthetic cluster, activating the enzymatic cascade. mdpi.com It is plausible that similar genetic regulatory mechanisms involving transcription factors and gene clusters are involved in controlling the biosynthesis of this compound in Asphodelus species. Research into the genetic stability of plant secondary compounds is ongoing. grafiati.com

Biotechnological Approaches for Biosynthesis Manipulation

Biotechnological approaches offer promising avenues for manipulating the biosynthesis of valuable plant secondary metabolites like this compound, either to enhance yield or to produce novel analogues.

Plant Tissue Culture and Callus Induction for Metabolite Production

Plant tissue culture, including callus induction, is a well-established technique for the in vitro production of plant secondary metabolites. hilarispublisher.comnih.govnih.goviaea.orgfao.orgisaaa.org This method involves cultivating plant cells, tissues, or organs on defined nutrient media under aseptic conditions. nih.goviaea.orgisaaa.org It offers advantages such as independence from geographical conditions and seasonal variations, as well as the potential for rapid multiplication of selected plant genotypes. nih.govnih.goviaea.org Callogenesis, the formation of an amorphous mass of cells from explants, can be induced by specific growth regulators in the culture medium. nih.gov While the production of secondary metabolites in undifferentiated callus cultures can sometimes be low, various approaches have been explored to increase productivity, including optimizing nutrient concentrations and growth regulators in the culture media. nih.govfao.org Plant tissue culture has been successfully applied for the production of various bioactive compounds, and it presents an opportunity for the consistent supply of plant pharmaceuticals. nih.govnih.govfao.org

Genetic Engineering of Biosynthetic Pathways for Enhanced Yield or Novel Analogues

Genetic engineering provides powerful tools to directly modify biosynthetic pathways for enhanced production of desired compounds or the creation of novel analogues. wikipedia.org This involves the targeted addition or modification of genes within an organism's genome. wikipedia.orgpressbooks.pub Strategies include overexpressing genes encoding rate-limiting enzymes, blocking competing metabolic pathways, or introducing heterologous genes from other organisms. wikipedia.org Precursor-directed biosynthesis, a related approach, involves introducing unnatural starting materials into a culture to yield novel natural products. hilarispublisher.comtandfonline.com This can be achieved by supplementing fermentation cultures with synthetic structural scaffold moieties analogous to the natural core structures, which are then processed by the organism's biosynthetic machinery to produce novel analogues. hilarispublisher.com While specific examples of genetic engineering applied directly to this compound biosynthesis were not prominently featured in the search results, the principles of metabolic engineering and precursor-directed biosynthesis are broadly applicable to the polyketide pathways involved in anthraquinone production. researchgate.netwikipedia.org Successful examples in other plant systems, such as the genetic engineering of rice to introduce the beta-carotene (B85742) biosynthesis pathway, demonstrate the potential of this technology for manipulating metabolic routes and enhancing the production of valuable compounds. goldenrice.org

Compound Table

| Compound Name | PubChem CID |

| This compound | 182665 |

| This compound A | 54679752 |

| Chrysophanol | 10208 |

| Prechrysophanol | Not available in search results |

| Acetyl-CoA | Not applicable (common metabolite) |

| Malonyl-CoA | Not applicable (common metabolite) |

Data Tables

However, a table summarizing the key precursors and the general pathway involved can be presented:

| Biosynthetic Pathway | Key Precursors |

| Polyketide Pathway | Acetyl-CoA, Malonyl-CoA |

Structural Modification and Chemical Synthesis of Asphodelin Analogues

Semisynthesis Strategies for Asphodelin Derivatives

Semisynthesis, or partial chemical synthesis, is a method that utilizes compounds isolated from natural sources as starting materials to create novel compounds with distinct chemical properties ebi.ac.uk. This approach is particularly valuable for complex molecules like natural products, where total synthesis from simple starting materials might be more challenging or less efficient ebi.ac.uk. Semisynthesis can be a cost-effective means of preparing numerous compounds compared to total synthesis, as it typically involves fewer chemical steps ebi.ac.uk.

In the context of natural products, living organisms serve as efficient chemical factories capable of producing structurally intricate compounds through biosynthesis ebi.ac.uk. Semisynthesis leverages these complex natural scaffolds, allowing for targeted modifications to generate derivatives. This method has been employed to create libraries of derivatives for screening purposes nih.gov. An example of a semisynthetic derivative related to this compound is this compound A 4'-O-beta-D-glucopyranoside, which is derived from this compound A researchgate.net. Semisynthesis allows for functional group modifications and other chemical reactions to produce analogues with potentially enhanced properties smolecule.com.

Total Synthesis Approaches for this compound and its Structural Analogues

Total synthesis involves the complete chemical synthesis of a complex molecule from simpler, often commercially available, starting materials. For compounds like this compound, which possesses a fused anthraquinone (B42736) system smolecule.com, total synthesis can involve starting with simpler anthraquinone derivatives and applying various chemical reactions, such as cyclization and functional group modifications smolecule.com.

While specific detailed total synthesis routes for this compound were not extensively detailed in the search results, the total synthesis of other related natural products with complex structures, such as anthraquinones like averufin (B1665840) or naphthoquinones like dioncoquinone B, illustrates the types of strategies that might be employed for this compound and its analogues researchgate.netresearchgate.net. These syntheses often involve multi-step procedures utilizing various reactions to construct the core scaffold and introduce necessary functional groups. The development of novel synthetic methodologies, such as specific cyclization reactions or coupling strategies, is often crucial in the total synthesis of complex natural products nih.govnih.gov.

Structure-Activity Relationship (SAR) Investigations of Modified this compound Structures

Structure-Activity Relationship (SAR) investigations are crucial for understanding how modifications to a chemical structure influence its biological activity. By synthesizing and testing a series of structural analogues, researchers can identify which parts of the molecule are essential for activity and which can be modified to potentially improve potency, selectivity, or other desirable properties. Structural diversity within a compound collection is important for lead discovery, as compounds with similar structures generally exhibit similar biological profiles hilarispublisher.com.

This compound A, a related arylcoumarin, has been studied for its antimicrobial activity, including against bacteria like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, and fungi like Candida albicans and Botrytis cinerea ebi.ac.uk. This compound A has been identified as a DNA gyrase inhibitor nih.gov. Investigations into the interaction of this compound with metabolic pathways suggest it may influence pathways related to inflammation and oxidative stress response smolecule.com. SAR studies on modified this compound structures would involve systematically altering different parts of the this compound scaffold and evaluating the biological effects of these modifications. Such studies have been conducted for other compound classes to reveal the impact of modifications at various positions on activity nih.govnih.gov.

Rational Design Principles for this compound-Inspired Chemical Entities

Rational design is a drug discovery approach that begins with knowledge of a biological target and aims to design small molecules that interact optimally with that target to produce a desired therapeutic effect slideshare.net. This process involves analyzing the structures of known active molecules and their targets, and then designing new molecules predicted to fit specifically into the target site slideshare.net. Rational design can involve modifying existing lead compounds or designing entirely new chemical entities slideshare.net.

Computational methods, such as molecular docking, are important tools in rational design, allowing researchers to predict how compounds might bind and interact with their targets slideshare.netmdpi.com. This can help in identifying promising initial compounds for synthesis and optimization slideshare.net. Rational design principles have been applied to various classes of bioactive molecules to improve potency, selectivity, and pharmacokinetic properties mdpi.comchemrxiv.orgmdpi.comnih.gov. For this compound-inspired chemical entities, rational design would involve using the structural features of this compound as a starting point and applying computational and chemical strategies to design novel compounds with potentially improved or altered biological activities, possibly targeting specific proteins or pathways identified through research.

Preclinical Pharmacological Investigations of Asphodelin

In Vitro Assay Development and Validation for Asphodelin Studies

The development and validation of appropriate in vitro assays are fundamental for characterizing the biological activities of compounds like this compound. These assays provide controlled environments to assess the compound's effects on specific cellular or biochemical targets. creative-biolabs.com

Cell-Based Assay Systems

Cell-based assays are widely used in preclinical research to evaluate the effects of compounds on living cells. sigmaaldrich.combmglabtech.com These assays can provide insights into various cellular processes, including cytotoxicity, proliferation, and the modulation of specific biological pathways. sigmaaldrich.combmglabtech.comamericanpeptidesociety.org They offer a more physiologically relevant context compared to cell-free systems, as they account for the complex interactions within a cellular environment. sigmaaldrich.combmglabtech.comnuvisan.com Cell-based assays can range from simple 2D monocultures to more complex 3D setups and can be adapted for high-throughput screening to evaluate numerous compounds in parallel. mdpi.combmglabtech.com

Studies investigating this compound have utilized cell-based assays to assess its impact on cell viability and proliferation in various cell lines, including melanoma cells. researchgate.netnih.gov These assays often employ readouts such as the reduction of tetrazolium salts (e.g., MTT, XTT) or resazurin, which are indicators of cellular metabolic activity and are commonly used to quantify viable cells. biotium.comsigmaaldrich.commdpi.com

Cell-Free Biochemical Assay Systems

Cell-free biochemical assays focus on studying the direct interaction of a compound with a specific biological molecule, such as an enzyme or receptor, outside the context of a living cell. bioduro.com These assays are valuable for identifying direct molecular targets and elucidating the biochemical mechanisms of action. bioduro.com They can provide precise and reproducible data on binding affinity, enzyme activity, and modulation. bioduro.com While less physiologically complex than cell-based assays, biochemical assays are often used in the early stages of drug discovery to screen for promising candidates. bioduro.com Recent advancements have also led to the development of cell-free assays for more complex interactions, such as protein-protein interactions. nih.gov

Research on compounds found in Asphodelus species, including this compound, has sometimes involved biochemical approaches to understand their interactions with specific proteins or enzymes, such as GSK3-β protein in the context of wound healing. jrespharm.com

Cellular and Molecular Mechanisms of Action

Understanding the cellular and molecular mechanisms by which this compound exerts its effects is crucial for evaluating its therapeutic potential. This involves identifying the specific cellular targets it interacts with and the downstream signaling pathways and cellular processes that are modulated.

Specific Cellular Targets and Receptor Interactions

Identifying the specific cellular targets and receptor interactions of this compound is a key aspect of preclinical research. While comprehensive data specifically on this compound's direct receptor interactions is limited in the provided search results, studies on related compounds from Asphodelus species offer some insights into potential target classes. For instance, anthraquinone (B42736) derivatives, which are present in Asphodelus species alongside this compound, have been investigated for interactions with targets like the human histamine (B1213489) H1 receptor. mdpi.comresearchgate.net Additionally, some phytochemicals have shown the ability to interact with bacterial cell walls and membranes, affecting their permeability and integrity, which could be relevant for compounds with antimicrobial activity found in these plants. nih.gov

Modulation of Intracellular Signaling Pathways

Intracellular signaling pathways are complex networks of molecules that relay signals within a cell, ultimately leading to changes in cellular behavior. libretexts.orgkhanacademy.org Compounds can exert their effects by modulating components of these pathways, such as kinases, phosphatases, or second messengers. libretexts.orgkhanacademy.orgplos.org

While direct evidence detailing this compound's specific modulation of intracellular signaling pathways is not extensively provided in the search results, studies on extracts from Asphodelus species suggest potential interactions with pathways involved in inflammation and antiviral responses. For example, extracts have been shown to affect gene expression related to inflammatory responses and potentially interact with the RIG-I-mediated IFN signaling pathway. nih.govnih.govresearchgate.netmdpi.com Further research is needed to pinpoint the exact pathways influenced by this compound itself.

Effects on Cellular Metabolism and Viability

This compound and other compounds from Asphodelus species have been studied for their effects on cellular metabolism and viability, particularly in the context of antimicrobial and anticancer activities. mdpi.comresearchgate.netnih.govresearchgate.netnih.govd-nb.inforesearchgate.net Assays measuring cell viability often assess metabolic activity as an indicator of live cells. biotium.comsigmaaldrich.commdpi.com

Studies have reported that this compound and extracts containing it exhibit antimicrobial activity against certain bacterial strains, notably Gram-positive bacteria like Staphylococcus epidermidis and Methicillin-Resistant Staphylococcus aureus (MRSA). mdpi.comresearchgate.netnih.govresearchgate.net This activity is often evaluated by determining the minimum inhibitory concentration (MIC) using methods like broth microdilution. mdpi.comnih.govresearchgate.net

Furthermore, this compound has shown cytotoxic activity against certain cancer cell lines, such as melanoma cells, inhibiting their proliferation in a concentration-dependent manner. researchgate.netnih.gov These effects on cell viability and proliferation are key indicators of a compound's potential as a therapeutic agent. nih.gov

Antimicrobial Activity of this compound and Asphodelus Extracts against Staphylococcus epidermidis mdpi.comnih.gov

| Compound/Extract | MIC (µg/mL) |

| This compound (isolated) | 3.2 - 100 |

| A. bento-rainhae 70% hydroethanolic extract (DEE fraction) | 16 - 1000 |

| A. macrocarpus 70% hydroethanolic extract (DEE fraction) | 16 - 1000 |

| Aloe-emodin (B1665711) (isolated) | 0.8 - 1.6 |

Note: MIC ranges are provided as reported in the source, reflecting activity against different strains of S. epidermidis.

Cytotoxic Activity of Asphodeline Metabolites against Melanoma Cells researchgate.netnih.gov

| Compound | Cell Line | IC₅₀ (µM) |

| Asphodeline 1 | A375 | 20.6 ± 0.8 |

| Asphodeline 2 | A375 | 23.2 ± 1.1 |

Note: Asphodeline 1 and 2 are described as glucopyranosylbianthrones, atropisomeric forms extracted alongside this compound.

Inhibition of Efflux Pumps

Specific research findings detailing the inhibitory effects of this compound on efflux pumps were not identified in the conducted literature search.

Alterations in Cellular Membrane Permeability and Integrity

Specific research findings detailing the alterations in cellular membrane permeability and integrity induced by this compound were not identified in the conducted literature search.

Diverse Biological Activities of this compound and its Extracts

Investigations into the biological activities of this compound and extracts containing it have revealed diverse properties, notably in the area of antimicrobial activity.

Antimicrobial Activity Investigations

Studies have explored the potential of this compound as an antimicrobial agent.

This compound has demonstrated antibacterial efficacy. In one study, this compound was identified as a main marker compound in extracts from Asphodelus bento-rainhae and Asphodelus macrocarpus root tubers that showed high antimicrobial activity. Specifically, this compound exhibited notable activity against Staphylococcus epidermidis, with a Minimum Inhibitory Concentration (MIC) ranging from 3.2 to 100 µg/mL. Other compounds identified in these extracts, such as chrysophanol (B1684469) (chrysophanic acid) and 10,7′-bichrysophanol (chrysalodin), also showed antimicrobial activity.

Specific research findings detailing the antifungal efficacy of this compound against Cryptococcus neoformans and Candida strains were not identified in the conducted literature search.

Specific research findings detailing the antiviral efficacy of this compound against targets such as Ebola virus VP35 were not identified in the conducted literature search.

Biofilm Inhibition Mechanisms

Research into the biofilm inhibitory properties of natural compounds, including those found in Asphodelus species, has been conducted. This compound A, an antimicrobial arylcoumarin, is produced by Asphodelus microcarpus wikipedia.org. An aryl coumarin (B35378) glucoside, referred to as this compound, has been mentioned in the context of inhibiting Pseudomonas aeruginosa biofilm formation ucc.ie. General mechanisms by which phytochemicals can inhibit biofilms include disrupting microbial growth, interfering with membrane integrity, inhibiting biofilm formation, and inhibiting cell division scispace.com. Natural anti-biofilm agents can act through various mechanisms such as interfering with quorum sensing pathways, disrupting extracellular polymeric substances, and affecting adhesion mechanisms frontiersin.orgmdpi.com. Specific mechanisms of biofilm inhibition by antimicrobial peptides, for instance, can involve reducing bacterial adhesion to surfaces and decreasing biofilm growth, potentially by coating the biomaterial surface or the bacterium itself nih.gov. While this compound has been associated with antimicrobial activity and mentioned in the context of biofilm inhibition, detailed mechanisms specifically attributed to this compound (CID 182665) require further focused investigation.

| Plant Species | Extract Type | Antioxidant Assay | IC₅₀ Value (µg/mL) | Reference Standard (IC₅₀ µg/mL) |

|---|---|---|---|---|

| Asphodelus tenuifolius | Chloroformic | DPPH scavenging | 25 | BHT (11.5) |

| Asphodelus tenuifolius | Ethanolic | DPPH scavenging | 45 | BHT (11.5) |

| Asphodelus tenuifolius | Butanol | DPPH scavenging | 92 | BHT (11.5) |

| Asphodelus aestivus | Water-ethanol | DPPH scavenging | 245.015-285.851 | BHT, Trolox, α-tocopherol |

| Asphodelus aestivus | Water-ethanol | ABTS scavenging | 285.818-371.563 | BHT, Trolox, α-tocopherol |

Enzyme Inhibitory Activity Investigations (e.g., tyrosinase, α-glucosidase)

Investigations into the enzyme inhibitory potential of compounds from Asphodelus species have included enzymes like tyrosinase and α-glucosidase. Tyrosinase is a key enzyme in melanogenesis, and its inhibition can impact melanin (B1238610) production mdpi.comnih.gov. Alpha-glucosidase is involved in carbohydrate digestion, and its inhibition can help regulate blood glucose levels mdpi.comnih.gov. While some studies focus on the enzyme inhibitory activities of extracts nih.govnih.gov, others have investigated specific compounds. This compound has been mentioned in studies investigating enzyme inhibition dp.tech. Extracts of Asphodelus aestivus have shown α-glucosidase inhibitory activity with IC₅₀ values ranging from 16.376 to 24.471 μg/mL depending on the extract type nih.gov.

| Plant Species | Extract Type | Enzyme | IC₅₀ Value (µg/mL) |

|---|---|---|---|

| Asphodelus aestivus | Water-ethanol | α-Glucosidase | 16.376 ± 0.2216 |

| Asphodelus aestivus | Ethanol (B145695) | α-Glucosidase | 18.907 ± 0.3004 |

| Asphodelus aestivus | Water | α-Glucosidase | 24.471 ± 0.4929 |

Antiproliferative and Antitumoral Activity Studies

Preclinical studies have explored the antiproliferative and antitumoral activities of this compound and extracts containing it. These investigations often involve testing the effects on various cancer cell lines.

Effects on Cancer Cell Lines (e.g., leukemia, melanoma)

This compound has been investigated for its effects on cancer cell lines, including leukemia and melanoma mdpi-res.comresearchgate.net. Extracts from Asphodelus species containing this compound have shown antiproliferative activity against different human cancer cell lines, such as breast, melanoma, and leukemia researchgate.net. Studies on anthraquinones from Asphodelus microcarpus have indicated cytotoxic potential against leukemia cell lines like HL60 and K562 researchgate.net. While some research focuses on other compounds from Asphodelus species and their effects on leukemia and melanoma cells mdpi.comnih.gov, this compound itself has been noted for its antiproliferative effects mdpi-res.com.

Induction of Apoptotic Pathways

The induction of apoptosis, or programmed cell death, is a significant mechanism by which potential antitumoral agents can exert their effects scielo.org.arnih.gov. This compound has been mentioned in the context of inducing apoptosis in relation to its antitumoral activity researchgate.net. Apoptosis can be triggered through various pathways, including the mitochondrial-mediated intrinsic pathway, which involves the release of proapoptotic proteins like cytochrome c scielo.org.arnih.gov. While the general mechanisms of apoptosis induction are understood scielo.org.arnih.gov, specific details regarding how this compound precisely induces apoptotic pathways in cancer cells are an area of ongoing research researchgate.net.

In Silico Computational Studies

In silico computational studies have been utilized to investigate the potential pharmacological properties of compounds found in Asphodelus species, including this compound istanbul.edu.trjrespharm.com. These studies often involve techniques such as molecular docking and analysis of physicochemical properties and drug-likeness mdpi.comjrespharm.comresearchgate.netresearchgate.netmdpi.com. In silico investigations concerning the cytotoxic potential of compounds from Asphodelus species have included this compound and 10,7'-bichrysophanol istanbul.edu.tr. Computational studies can help predict the potential interactions of compounds with biological targets and assess their pharmacokinetic properties mdpi.comresearchgate.netresearchgate.netmdpi.com. While in silico studies can provide valuable insights and guide further in vitro and in vivo research mdpi.comresearchgate.netresearchgate.netmdpi.com, specific detailed findings from computational studies focusing solely on this compound (CID 182665) and its interactions or predicted activities across all the investigated areas (biofilm inhibition, enzyme inhibition, antitumoral activity) are found in the literature istanbul.edu.tr.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as this compound) when bound to a protein target. This method aims to predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues in the protein's binding site. Understanding these interactions at a molecular level is crucial for elucidating the potential mechanism of action of a compound.

Studies have employed molecular docking to investigate the interaction of this compound with various protein targets. For instance, this compound has been identified as one of the top metabolites showing potential affinity in molecular docking studies targeting Staphylococcus aureus AgrA, a key quorum sensing system protein. dntb.gov.uanih.govscilit.com Another study explored the binding of this compound to human histamine H1 receptor, suggesting its potential involvement in anti-eczematic activity by demonstrating affinity for this target. phcog.com Furthermore, molecular docking has been utilized to assess the interaction of this compound with PlmX, a multi-stage drug target in Plasmodium falciparum, identifying it among compounds exhibiting high affinity with docking scores ≤ -9 kcal/mol. fortunepublish.comfortunejournals.com this compound A 4'-O-β-D-glucopyranoside, a derivative, has also been studied for its molecular docking against SARS-CoV-2 RdRp (RNA-dependent RNA polymerase), indicating potential interactions with this viral enzyme. c19early.orgresearchgate.netresearchgate.net

These docking studies provide valuable insights into the potential protein targets of this compound and the nature of its interactions. The predicted binding affinities and interaction profiles help prioritize compounds for further experimental validation.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique that describes the essential features of a molecule required for its biological activity, representing the spatial arrangement of hydrogen bond donors and acceptors, hydrophobic centers, and ionizable groups. creative-biolabs.comnih.gov Ligand-based pharmacophore models are generated from a set of known active compounds, while structure-based models are derived from the 3D structure of the protein-ligand complex. These models serve as a 3D query for searching large databases of compounds in a process called virtual screening.

Virtual screening using pharmacophore models and molecular docking allows for the rapid identification of potential lead compounds with desired biological activity. nih.govhilarispublisher.com By screening large libraries of natural products or synthetic compounds, researchers can identify molecules that are predicted to bind to a specific target based on the defined pharmacophore features and docking scores. researchgate.nethilarispublisher.com While specific details on pharmacophore modeling of this compound were not extensively detailed in the search results, studies involving virtual screening of natural product databases have identified this compound as a potential hit against targets like PlmX, often in conjunction with molecular docking. fortunepublish.comfortunejournals.com This suggests that this compound possesses structural features that align with the pharmacophoric requirements for activity against these targets. Pharmacophore modeling can be coupled with molecular docking simulations to enhance virtual screening nih.gov.

Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Modeling

Predictive ADME modeling utilizes computational methods to estimate how a compound will be absorbed, distributed, metabolized, and excreted by an organism. These in silico models are crucial in preclinical assessment to predict the pharmacokinetic profile of a potential drug candidate early in the development process. nih.govnih.gov Properties such as gastrointestinal absorption, blood-brain barrier permeability, metabolism by cytochrome P450 enzymes, and potential for efflux by transporter proteins are predicted.

In silico ADME studies have been performed on compounds identified from Asphodelus species, including this compound. These studies aim to evaluate the drug-likeness and pharmacokinetic properties of the identified bioactive molecules. fortunejournals.comsemanticscholar.orgnih.gov For example, in silico ADMET studies were performed on this compound A 4'-O-β-D-glucopyranoside to examine its drug-likeness degrees. c19early.org Another study evaluating compounds from Asphodelus tenuifolius using SwissADME predicted that some identified compounds, while not specifically detailing this compound's individual profile, showed high absorption in the gastrointestinal tract and were not predicted to be P-gp substrates, suggesting favorable absorption properties for some constituents. semanticscholar.org Predictive ADME analysis helps in filtering out compounds that are likely to have poor pharmacokinetic profiles, thus reducing the cost and time associated with experimental ADME studies.

While detailed, compound-specific ADME data for this compound were not extensively available in the search results, the application of these predictive models in studies involving Asphodelus extracts and isolated compounds indicates their importance in the preclinical evaluation of natural products like this compound. semanticscholar.orgnih.gov

Methodological Considerations and Research Challenges in Asphodelin Studies

Standardization of Extraction and Analytical Procedures for Reproducibility

Standardization of extraction and analytical procedures is critical for achieving reproducibility in Asphodelin research. The chemical composition and yield of extracts from Asphodelus species can be influenced by various factors, including the plant part used, geographical location, harvesting time, and the extraction method employed ppu.edu. Common extraction methods include maceration, decoction, reflux, microwave-assisted extraction (MAE), hot continuous extraction (Soxhlet), and ultrasonic assisted extraction ppu.edu. Parameters such as solvent type and concentration, time, temperature, and liquid-to-solid ratio significantly affect the extraction yield and the profile of extracted compounds ppu.edu.

Reproducibility in analytical chemistry, essential for validating research findings, refers to the ability of a different team in a different location to obtain a measurement with stated precision using the same measuring system azolifesciences.com. Repeatability, on the other hand, is the capacity to obtain consistent results when multiple analyses are performed by the same operators under the same conditions azolifesciences.com. For this compound studies, achieving both repeatability and reproducibility in analytical methods is crucial to ensure that results are not artifacts of a specific laboratory setup azolifesciences.com. The reproducibility of a validated analytical method may need reassessment due to factors like transfer between laboratories, changes in instruments or software, or changes in critical reagents researchgate.net.

Differences in biochemical compounds have been observed between ex vitro and in vitro growing roots of Asphodelus aestivus through techniques like Thin Layer Chromatography (TLC), highlighting the impact of cultivation methods on secondary metabolite content ppu.edu. This underscores the need for standardized plant sourcing and preparation protocols. Developing comprehensive isolation schemes that allow for the extraction of a wide variety of peptides and other compounds is important for natural product research nih.gov.

Rigor and Reproducibility in Preclinical Pharmacological Research

Ensuring rigor in preclinical studies involves careful study design, execution, and data analysis envolbio.com. This includes utilizing appropriate in vivo study models tailored to specific disease indications to enhance comprehension of the therapeutic potential of compounds altasciences.com. Assessing the relationship between the dose of a compound and its therapeutic or toxic effects through dose-response analysis is a critical aspect of preclinical pharmacology and toxicology studies altasciences.com. This helps identify the minimum effective dose (MED), the optimal therapeutic dose range, and the maximum tolerated dose (MTD), informing safe progression to clinical trials altasciences.com.

Despite significant efforts, the translation of promising preclinical findings to clinical success has been hampered by factors such as poor predictive validity of models and studies that lack rigor nih.gov. To address this, standardized pipelines for assessing efficacy in relevant models and unbiased methodologies for ranking compounds based on pharmacokinetic, efficacy, and toxicity properties are being developed nih.gov. While accelerating preclinical development, it is crucial to maintain or improve the quality and rigor of scientific interrogation mckinsey.com. Creating standards and templates for study designs can help reduce workloads, minimize human error, and enhance quality mckinsey.com.

Biomarkers play a vital role in preclinical pharmacology by helping assess drug efficacy, mechanism(s) of action, and potential toxicity altasciences.com. These can include pharmacodynamic markers, genetic markers, protein biomarkers, and metabolic biomarkers altasciences.com.

Integration of Omics Technologies in this compound Research

The integration of omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, holds significant potential for advancing this compound research. These high-throughput technologies provide comprehensive insights into biological systems at the molecular level nih.govnih.gov. Integrating data from different omics layers allows for a more holistic understanding of cellular processes and the mechanisms of action of natural products nih.govmdpi.com.

In the context of medicinal plant research, multi-omics approaches have led to breakthroughs in identifying key genes, metabolites, and enzymes involved in the biosynthesis and regulation of active compounds frontiersin.org. Genomics can demonstrate variation and evolution among species, while transcriptomics, proteomics, and metabolomics can explore dynamic changes of molecular compounds frontiersin.org. This provides a theoretical basis for understanding the chemical diversity and composition of bioactive compounds in medicinal plants frontiersin.org.

Integrating spatial proteomics with genomics and transcriptomics, for instance, can validate RNA expression data by confirming the presence and localization of corresponding proteins, adding crucial spatial context to functional insights syncell.com. This integrated approach can facilitate the discovery of new therapeutic targets and biomarkers syncell.com.

Despite the transformative potential, integrating omics data presents challenges, including data complexity, technical limitations, and the need for sophisticated bioinformatics tools and statistical methods to manage large datasets nih.govnih.gov. However, the integration of multi-omics data offers a more comprehensive understanding of biological systems and enables the identification of new biomarkers and therapeutic targets nih.gov.

Interdisciplinary Approaches in Phytochemistry and Chemical Biology

Interdisciplinary approaches, particularly at the intersection of phytochemistry and chemical biology, are essential for comprehensive this compound research. Phytochemistry focuses on the diverse array of chemical compounds produced by plants, while chemical biology applies chemical principles and techniques to biological problems upol.czappleacademicpress.com.

Research in chemical biology often involves the preparation and isolation of new natural derivatives and the study of their biological effects upol.cz. This aligns closely with the study of compounds like this compound, which involves isolating the compound from plant sources and investigating its biological activities. Interdisciplinary studies in which chemistry plays a key role are crucial for both fundamental and applied chemical research uct.ac.za.

Natural products have a long history as a cornerstone of drug discovery, and their relevance extends across various scientific disciplines, including ecology, microbiome research, synthetic biology, and personalized medicine actascientific.com. Research has increasingly highlighted the interdisciplinary roles of natural products in mediating interactions between species and shaping microbial ecosystems actascientific.com. The convergence of traditional natural product research with advanced technologies is expanding the understanding of biology and providing potential solutions to challenges in health, sustainability, and biotechnology actascientific.com.

Interdisciplinary collaborations are vital for addressing the complexities of natural product research, from understanding their ecological roles to exploring their therapeutic potential through advanced biological techniques.

Future Research Directions and Translational Potential

Exploration of Undiscovered Asphodelin Analogues and Biosynthetic Intermediates

Research into this compound has identified it as part of a broader class of compounds, including related anthraquinones and bichrysophanols present in Asphodelus species mdpi.commdpi.comresearchgate.net. Examples of such related compounds found alongside this compound include chrysophanol (B1684469), 8-methoxychrysophanol, emodin, and various bichrysophanol derivatives researchgate.net. The structural diversity observed within these natural sources suggests the potential for the discovery of novel this compound analogues with potentially enhanced or distinct biological profiles. Continued phytochemical investigations using advanced isolation techniques on different Asphodelus species and even different parts of the same plant could yield new analogues researchgate.netresearchgate.net.

Beyond the isolation of mature compounds, understanding the biosynthetic pathway of this compound is a critical area for future research. While the biosynthesis of other natural products and their intermediates is an active field nih.govnih.govresearchgate.net, specific research detailing the complete biosynthetic route for this compound is less prominent in the provided information. Elucidating the enzymatic steps and intermediate compounds involved in this compound synthesis within the plant could open doors for semi-synthetic approaches and the generation of novel derivatives that may be difficult to obtain solely through natural extraction or total synthesis smolecule.comhilarispublisher.com. Research into biosynthetic intermediates has shown promise in exploring the chemical diversity of other natural product classes nih.gov.

Development of Advanced Analytical Techniques for this compound Quantification

Accurate and sensitive quantification of this compound is essential for various research stages, including phytochemical profiling, pharmacokinetic studies, and quality control of potential therapeutic formulations. Current analytical approaches for quantifying natural compounds in complex matrices often involve chromatography coupled with detection methods mdpi.comresearchgate.net. Techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed for the analysis of pharmaceutical compounds in biological samples researchgate.net.

However, challenges can arise when quantifying compounds that may lack strong chromophores for UV detection thermofisher.com. While this compound is an anthraquinone (B42736) with some color, the development of highly sensitive and specific methods is crucial, especially for detecting low concentrations in complex biological matrices or plant extracts. Future research should focus on developing and validating advanced analytical techniques tailored for this compound and its potential analogues. This could involve optimizing LC-MS methods, exploring techniques like charged aerosol detection which is suitable for compounds without strong UV activity, or developing orthogonal methods that employ different measurement principles to ensure accuracy and reliability thermofisher.comfluidimaging.com. The application of two-dimensional LC could also be beneficial for separating this compound from co-eluting compounds in complex samples thermofisher.com.

Mechanistic Elucidation of Novel this compound-Mediated Biological Activities

This compound and extracts from Asphodelus species have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, cytotoxic, antileishmanial, antifungal, and antimalarial effects smolecule.commdpi.comresearchgate.netresearchgate.netontosight.ainih.govau.edu.symdpi-res.commdpi.comijprajournal.comresearchgate.net. While these activities have been observed, a comprehensive understanding of the underlying molecular mechanisms is often still under investigation nih.gov.

Future research is needed to precisely delineate how this compound exerts its effects at the cellular and molecular levels. This includes identifying specific protein targets, enzymes, or signaling pathways modulated by this compound. For instance, studies have begun to explore the interaction of this compound and related compounds with metabolic pathways and their potential to inhibit enzymes like alpha-glucosidase, suggesting a mechanism for potential anti-diabetic effects smolecule.commdpi.com. Further research could involve detailed in vitro studies using cell lines, enzyme assays, and molecular docking simulations mdpi.comistanbul.edu.tr. Investigating the mechanisms behind its antimicrobial activity, particularly against multidrug-resistant strains like MRSA, and its antibiofilm properties, is also crucial for its potential as an anti-infective agent au.edu.symdpi.comresearchgate.netresearchgate.net. Understanding these mechanisms will provide a scientific basis for its observed activities and guide the rational design of more potent and selective derivatives.

Strategic Development Towards Preclinical Candidates Based on this compound Scaffolds

The promising biological activities of this compound highlight its potential as a lead compound for the development of new therapeutic agents smolecule.comresearchgate.netau.edu.syijprajournal.com. The strategic development towards preclinical candidates involves a systematic process of evaluating a compound's therapeutic potential and safety in laboratory and animal models before human trials okids-net.atresearchgate.net.

Key steps in this process for this compound-based scaffolds would include:

Lead Optimization: Modifying the chemical structure of this compound to improve its potency, selectivity, pharmacokinetic properties (absorption, distribution, metabolism, excretion), and reduce potential off-target effects. This could involve the synthesis and evaluation of various analogues smolecule.comhilarispublisher.com.